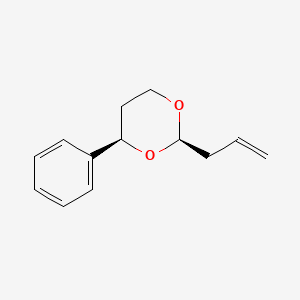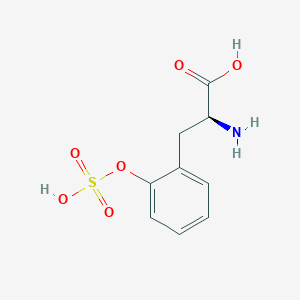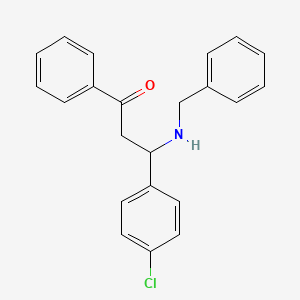![molecular formula C12H11BrO B12537573 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde CAS No. 142337-71-1](/img/structure/B12537573.png)
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure.
准备方法
The synthesis of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cycloaddition of dichlorocarbene to a benzene nucleus, followed by subsequent reactions to introduce the bromine and aldehyde functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the aldehyde group to a primary alcohol.
科学研究应用
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
相似化合物的比较
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde can be compared with similar compounds such as:
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the bromine and aldehyde functional groups.
Bicyclo[4.4.1]undeca-2,4,7,9-tetraene: This compound is structurally similar but does not contain the bromine atom.
[4.2.2]Propella-2,4,7,9-tetraene: Another related compound with a different ring structure and functional groups.
These comparisons highlight the unique functional groups and reactivity of this compound, making it distinct in its applications and chemical behavior.
属性
CAS 编号 |
142337-71-1 |
|---|---|
分子式 |
C12H11BrO |
分子量 |
251.12 g/mol |
IUPAC 名称 |
4-bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrO/c13-12-7-10-4-2-1-3-9(5-10)6-11(12)8-14/h1-4,6-10H,5H2 |
InChI 键 |
SOTSNUDZNUZJFG-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC=CC1C=C(C(=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

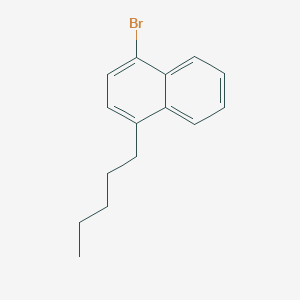
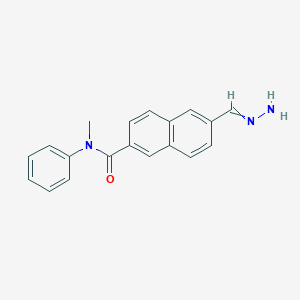
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
